1,4-Benzodioxin-2-ylboronic acid 1,4-Benzodioxin-2-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20422980
InChI: InChI=1S/C8H7BO4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,10-11H
SMILES:
Molecular Formula: C8H7BO4
Molecular Weight: 177.95 g/mol

1,4-Benzodioxin-2-ylboronic acid

CAS No.:

Cat. No.: VC20422980

Molecular Formula: C8H7BO4

Molecular Weight: 177.95 g/mol

* For research use only. Not for human or veterinary use.

1,4-Benzodioxin-2-ylboronic acid -

Specification

Molecular Formula C8H7BO4
Molecular Weight 177.95 g/mol
IUPAC Name 1,4-benzodioxin-3-ylboronic acid
Standard InChI InChI=1S/C8H7BO4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,10-11H
Standard InChI Key PGFIFVAKOWUADM-UHFFFAOYSA-N
Canonical SMILES B(C1=COC2=CC=CC=C2O1)(O)O

Introduction

Chemical and Physical Properties

1,4-Benzodioxin-2-ylboronic acid belongs to the class of heterocyclic boronic acids, where the benzodioxin moiety confers aromatic stability while the boronic acid group enables participation in Suzuki-Miyaura coupling reactions. Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC8H7BO4\text{C}_8\text{H}_7\text{BO}_4
Molecular Weight177.95 g/mol
Purity≥95%
Density1.4±0.1 g/cm³ (analogous compound)
Boiling Point361.0±52.0 °C (analogous compound)
Melting Point187 °C (analogous compound)
Flash Point172.2±30.7 °C (analogous compound)

The compound’s boronic acid group (B(OH)2-\text{B(OH)}_2) is highly reactive toward transmetalation, making it indispensable in forming carbon-carbon bonds . Notably, its structural analog, 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid (CAS 164014-95-3), shares similar density and thermal properties but differs in saturation and substituent position . The unsaturated benzodioxin ring in 1,4-benzodioxin-2-ylboronic acid enhances conjugation, potentially influencing its electronic properties and reactivity .

Synthesis and Characterization

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1 \text{H} NMR: Aromatic protons in the benzodioxin ring resonate between δ 6.8–7.5 ppm, while the boronic acid protons appear as broad peaks near δ 8–9 ppm .

    • 13C^{13} \text{C} NMR: Carbons adjacent to oxygen atoms in the dioxin ring show deshielding, with signals around δ 145–150 ppm .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 177.95 ([M+H]+^+) .

Applications in Pharmaceutical Research

Case Study: MAO-B Inhibitors

In a 2020 study, researchers synthesized chalcone derivatives incorporating the 1,4-benzodioxan moiety, achieving sub-micromolar IC50_{50} values against MAO-B . For example, compound 22 ((E)1(3bromo4fluorophenyl)3(2,3dihydrobenzo[b][1][4]dioxin6yl)prop2en1one(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][4]dioxin-6-yl)prop-2-en-1-one) demonstrated an IC50_{50} of 0.026 µM, highlighting the pharmacophoric importance of the benzodioxin scaffold . The boronic acid derivative could facilitate further structural diversification via Suzuki coupling, enabling rapid library synthesis for high-throughput screening.

Future Directions

Recent advancements in boronic acid chemistry, such as flow synthesis and photocatalytic borylation, could streamline the production of 1,4-Benzodioxin-2-ylboronic acid . Additionally, its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) may unlock applications in catalysis and sensing.

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